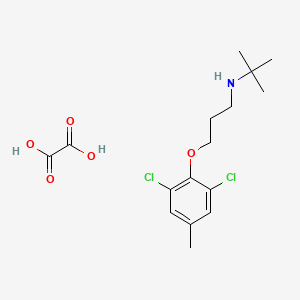
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one is a natural compound that has been found in several plants, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their role in plant defense against pests and diseases. This compound has gained attention in scientific research due to its potential health benefits and its role in plant defense.
Mécanisme D'action
The mechanism of action of 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one is not fully understood, but it is believed to act through several pathways. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer development. It also appears to have an effect on the expression of genes involved in these processes.
Biochemical and physiological effects:
Research on this compound has demonstrated several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also appears to have a protective effect on neurons and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one in lab experiments include its natural origin, low toxicity, and potential therapeutic benefits. However, limitations include the difficulty in obtaining sufficient quantities of the compound and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one could focus on its potential use in the treatment of specific diseases such as Alzheimer's, Parkinson's, and cancer. Further exploration of its mechanism of action and potential interactions with other compounds could also provide valuable insights. Additionally, research on the synthesis of the compound and its derivatives could lead to the development of more potent and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one can be achieved through several methods, including extraction from plants or chemical synthesis. The chemical synthesis involves the reaction of 2-amino-2-methyl-1-propanol with 2-hydroxybenzaldehyde in the presence of a catalyst, followed by a cyclization reaction to form the final product.
Applications De Recherche Scientifique
Research on 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one has shown its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been found to have neuroprotective properties and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
IUPAC Name |
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-2,3-dihydro-1,4-benzoxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-7-11(15)10(6-9(8)14)12(2-4-13)3-5-16-11/h6-7,13,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHFHWBMRABDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(=CC1=O)N(CCO2)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)
![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)

![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)

![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

